molecular formula C8H13ClO3 B1596832 Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate CAS No. 306935-33-1

Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate

Cat. No.: B1596832
CAS No.: 306935-33-1
M. Wt: 192.64 g/mol
InChI Key: NGRPVOKPBYTXLT-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate” is a chemical compound with the molecular formula C8H13ClO3 . It has been used as a substrate during InCl3-catalyzed syntheses of some new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C8H13ClO3 . Unfortunately, the detailed structural analysis is not available in the retrieved sources.


Chemical Reactions Analysis

“this compound” has been used as a substrate in the synthesis of some new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives . The detailed chemical reaction analysis is not available in the retrieved sources.


Physical and Chemical Properties Analysis

“this compound” has a boiling point of 77-79 °C13 hPa (lit.) and a density of 1.199 g/mL at 20 °C (lit.) .

Scientific Research Applications

Green Solvent Use in Membrane Fabrication

Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, known as Rhodiasolv® PolarClean, is highlighted for its use as a water-soluble green solvent in the preparation of poly(vinylidine fluoride) (PVDF) hollow fiber membranes. Its solubility in water allows for a combination of thermally induced phase separation and non-solvent induced phase separation during membrane formation. The study investigates the effects of additives on the properties of these membranes, such as morphology, roughness, and water permeability, showcasing PolarClean's role in inducing porous structure and high water permeability (Naser Tavajohi Hassankiadeh et al., 2015).

Photoassisted Fenton Reaction for Water Purification

Another study focuses on the complete oxidation of pollutants like metolachlor and methyl parathion in water using a photoassisted Fenton reaction. This reaction pathway highlights the potential for using advanced oxidation processes for the remediation of dilute pesticide wastes, demonstrating the versatility of chemical reactions involving methyl groups in environmental applications (J. Pignatello & Yunfu. Sun, 1995).

Contributions to Synthetic Organic Chemistry

Research also delves into the realm of synthetic organic chemistry, where methyl 2-chloro-4,4-dimethyl-3-oxopentanoate derivatives are utilized in various syntheses. For example, studies on the synthesis of heterocyclic systems and cyclization reactions reveal the compound's utility in creating complex organic structures, underpinning its importance in developing pharmaceuticals and novel organic materials (David Pahovnik et al., 2008; M. Colombo et al., 1990).

Analytical and Environmental Chemistry

Further, its derivatives are explored in analytical and environmental chemistry for their role in the photolysis process and as potential intermediates in environmental degradation pathways. Such studies provide insights into the fate and behavior of chemical compounds in the environment, contributing to the understanding of pollution dynamics and the development of cleaner technologies (V. Enev et al., 1987).

Biochemical Analysis

Biochemical Properties

Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It acts as a substrate in enzyme-catalyzed reactions, interacting with enzymes such as esterases and ketoreductases . These enzymes facilitate the hydrolysis and reduction of the compound, leading to the formation of different metabolites.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to alterations in cell function . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes . These effects on cellular processes highlight the importance of this compound in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways . For example, this compound can inhibit the activity of esterases, leading to the accumulation of certain metabolites . Additionally, the compound can interact with transcription factors, modulating gene expression and influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental studies . Over time, this compound may degrade, leading to a decrease in its effectiveness and potential alterations in its biochemical properties . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites . The compound can affect metabolic flux and alter the levels of specific metabolites, providing insights into its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can affect its activity and function, making it an important factor to consider in biochemical studies .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c1-8(2,3)6(10)5(9)7(11)12-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRPVOKPBYTXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381412
Record name methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-33-1
Record name Pentanoic acid, 2-chloro-4,4-dimethyl-3-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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